Vinca
Overview
Description
Synthesis Analysis
The synthesis of vinca alkaloids, including members of the vinca and tacaman classes, involves complex chemical processes. A notable method includes an intramolecular [3+2]-cycloaddition reaction of an alpha-diazo indoloamide, yielding the pentacyclic skeleton of the natural product with high efficiency. This synthesis pathway highlights the intricate steps required to construct the unique and complex structures of vinca alkaloids from simpler starting materials (England & Padwa, 2008).
Molecular Structure Analysis
Vinca alkaloids are characterized by their complex indole-based structures, typically featuring a catharanthine and vindoline moiety. These compounds are distinguished by their pentacyclic indole alkaloid framework, which is crucial for their biological activity. The structural complexity of vinca alkaloids is a significant factor in their interaction with tubulin, the protein that forms microtubules, thereby affecting cellular functions such as mitosis.
Chemical Reactions and Properties
Vinca alkaloids undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, modifications in the "upper" velbenamine part of vinca alkaloids significantly impact their tubulin-interacting activities, illustrating the sensitivity of their biological functions to chemical changes in their structure (Fahy, 2001).
Scientific Research Applications
1. Vinca in Medicinal Plant Research
Vinca, also known as Catharanthus roseus, has been extensively studied for its medicinal properties. The plant synthesizes biologically active alkaloids via the terpenoid indole alkaloid (TIA) biosynthetic pathway, with alkaloids like vinblastine and vincristine having high therapeutic value. Research has focused on understanding the regulatory mechanisms of the TIA pathway in C. roseus, from genes to metabolites, which is crucial for creating transgenic plants and microorganisms for commercial production of high-value dimer alkaloids (Sharma, Kumar, & Renu, 2021).
2. Biotechnological Studies
Catharanthus roseus, from which vinca is derived, has become a model system for biotechnological studies on plant secondary metabolism. This includes exploring alternative production systems for alkaloids like vinblastine, which are important for their anticancer properties. The research in this area aims at higher production levels of these alkaloids through metabolic engineering and potentially producing them in other organisms like yeast (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).
3. Enhancement of Alkaloid Content
Studies have investigated the effects of arbuscular mycorrhizal fungi (AMF) and abiotic stress, like the application of potassium bicarbonate, on the enhancement of the vinblastine alkaloid in Vinca. These studies found that AMF inoculation and potassium bicarbonate application can significantly enhance the total content of vinblastine in vinca leaves, showcasing a potential biotechnological approach to increase the production of valuable alkaloids in medicinal plants (Rosa-Mera, Ferrera-Cerrato, Alarcón, Sánchez-Colín, & Muñoz-Muñiz, 2011).
4. Endophytic Fungi in Vinca
Research has been conducted to identify endophytic fungi in Vinca minor that produce vincamine, an alkaloid used in the pharmaceutical industry as a cerebral stimulant and vasodilator. This study opens up the prospect of using endophytic fungi for the production of phytoactive compounds like vincamine through fungal fermentation, presenting a novel method in pharmaceutical production (Yin & Sun, 2011).
5. Vinca Alkaloids in Cancer Research
Vinca alkaloids, derived from the Madagascar periwinkle plant, have been significant in cancer research. They act on the microtubule network and are effective anticancer drugs due to their ability to induce apoptosis in various phases of the cell cycle. Research in this area continues to evolve, seeking to understand the cellular mechanisms behind their effectiveness and exploring new applications for these compounds in cancer therapy (Bates & Eastman, 2017).
Safety And Hazards
Future Directions
Engineered yeast has been used to produce the alkaloids vindoline and catharanthine — the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues . This could potentially provide a more sustainable and reliable source of these alkaloids, independent of their natural plant producers .
properties
IUPAC Name |
methyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274475, DTXSID90859660 | |
Record name | Isovincamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinca | |
CAS RN |
6835-99-0, 18374-18-0, 1617-90-9 | |
Record name | Epivincamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovincamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | vincamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isovincamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3α,14α,16α)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.